molecular formula C10H8O5 B2437259 Methyl 3,4-methylenedioxybenzoylformate CAS No. 157530-74-0

Methyl 3,4-methylenedioxybenzoylformate

Cat. No.: B2437259
CAS No.: 157530-74-0
M. Wt: 208.169
InChI Key: PYOCVBMVWWVLFP-UHFFFAOYSA-N
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Description

Methyl 3,4-methylenedioxybenzoylformate is a chemical compound with the molecular formula C10H8O5 and a molecular weight of 208.16752 g/mol . It is also known by its systematic name, Methyl α-oxo-1,3-benzodioxole-5-acetate . This compound is characterized by the presence of a methylenedioxy group attached to a benzoylformate moiety, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,4-methylenedioxybenzoylformate can be synthesized through various synthetic routes. One common method involves the reaction of 3,4-methylenedioxybenzaldehyde with methyl formate in the presence of a base such as sodium methoxide . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and drying .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-methylenedioxybenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

methyl 2-(1,3-benzodioxol-5-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O5/c1-13-10(12)9(11)6-2-3-7-8(4-6)15-5-14-7/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOCVBMVWWVLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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